Cas no 946312-02-3 (8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)

8-(4-フルオロフェニル)-N-(2-ヒドロキシエチル)-4-オキソ-4H,6H,7H,8H-イミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミドは、複素環化合物に属する精密化学物質です。この化合物は、イミダゾトリアジン骨格にフルオロフェニル基とヒドロキシエチルアミド基を有し、高い分子多様性を示します。特に、4位のケトン基と3位のカルボキサミド構造が分子間相互作用に寄与し、医薬品中間体としての応用可能性が期待されます。フッ素原子の導入により代謝安定性が向上しており、創薬研究におけるリード化合物候補としての特性を備えています。また、極性官能基を有するため、水溶性の調整が可能な点も特徴です。

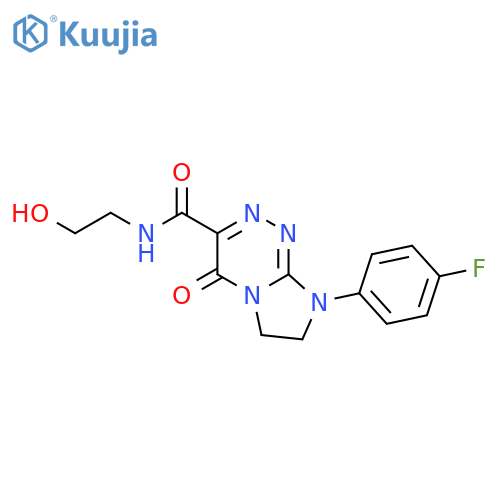

946312-02-3 structure

商品名:8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide

- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 946312-02-3

- F2482-0273

- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- AKOS024651169

-

- インチ: 1S/C14H14FN5O3/c15-9-1-3-10(4-2-9)19-6-7-20-13(23)11(17-18-14(19)20)12(22)16-5-8-21/h1-4,21H,5-8H2,(H,16,22)

- InChIKey: ALIUHUZCIIFMPX-UHFFFAOYSA-N

- ほほえんだ: N1=C(C(NCCO)=O)C(=O)N2CCN(C3=CC=C(F)C=C3)C2=N1

計算された属性

- せいみつぶんしりょう: 319.10806749g/mol

- どういたいしつりょう: 319.10806749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 97.6Ų

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2482-0273-20μmol |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2482-0273-4mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2482-0273-1mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2482-0273-10mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2482-0273-3mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 3mg |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2482-0273-10μmol |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2482-0273-50mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2482-0273-40mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2482-0273-2μmol |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2482-0273-30mg |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |

946312-02-3 | 90%+ | 30mg |

$178.5 | 2023-05-16 |

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

946312-02-3 (8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬